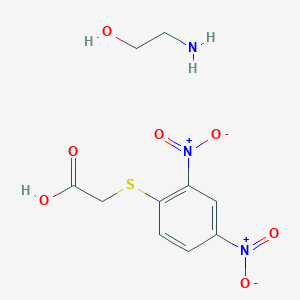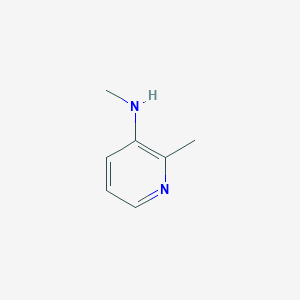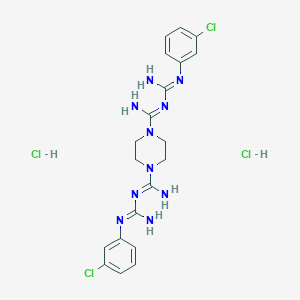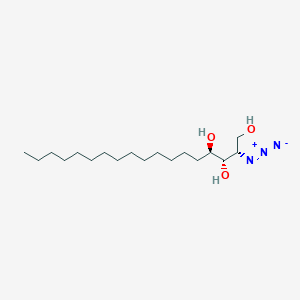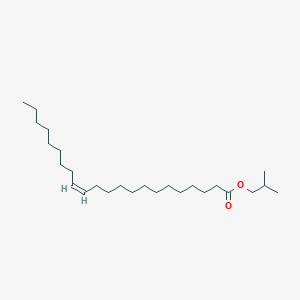
Isobutyl (Z)-docos-13-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (Z)-docos-13-enoate is a type of unsaturated fatty acid ester that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of isobutyl (Z)-docos-13-enoate is complex and has not yet been fully elucidated. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. For example, isobutyl (Z)-docos-13-enoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This may explain its anti-inflammatory effects.
生化学的および生理学的効果
Isobutyl (Z)-docos-13-enoate has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential use in the treatment of cancer. Isobutyl (Z)-docos-13-enoate has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant effects, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
Isobutyl (Z)-docos-13-enoate has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, and is stable under a range of experimental conditions. Additionally, isobutyl (Z)-docos-13-enoate has been extensively studied, and its mechanism of action and biochemical effects are well-understood. However, there are also some limitations to the use of isobutyl (Z)-docos-13-enoate in lab experiments. For example, this compound may have different effects in different cell types or in vivo, and its effects may be influenced by factors such as dose and duration of exposure.
将来の方向性
There are several future directions for research on isobutyl (Z)-docos-13-enoate. One potential area of research is the development of new methods for synthesizing this compound, which may improve its purity or yield. Additionally, further research is needed to fully elucidate the mechanism of action of isobutyl (Z)-docos-13-enoate, and to identify additional targets for this compound. Furthermore, additional studies are needed to determine the safety and efficacy of isobutyl (Z)-docos-13-enoate in vivo, and to evaluate its potential use in the treatment of various diseases. Finally, research is needed to explore the potential applications of isobutyl (Z)-docos-13-enoate in fields such as food science and agriculture.
合成法
Isobutyl (Z)-docos-13-enoate can be synthesized using a variety of different methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the fatty acid and the alcohol. Chemical synthesis involves the use of chemical reagents to produce the ester, while microbial synthesis involves the use of microorganisms to produce the ester.
科学的研究の応用
Isobutyl (Z)-docos-13-enoate has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, food science, and agriculture. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and other diseases. In food science, isobutyl (Z)-docos-13-enoate has been studied for its potential use as a food additive, due to its ability to improve the texture and flavor of food products. In agriculture, this compound has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests.
特性
CAS番号 |
19773-50-3 |
|---|---|
製品名 |
Isobutyl (Z)-docos-13-enoate |
分子式 |
C26H50O2 |
分子量 |
394.7 g/mol |
IUPAC名 |
2-methylpropyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
InChIキー |
VTAMRSRSTWWDEQ-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
その他のCAS番号 |
19773-50-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



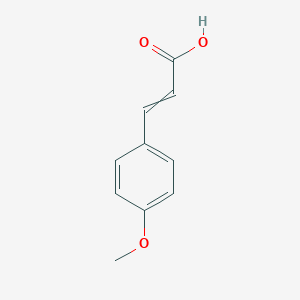
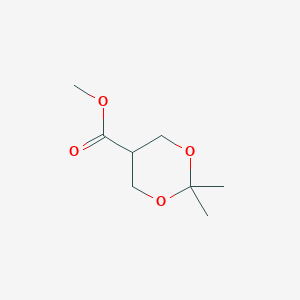
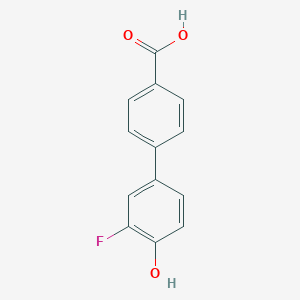
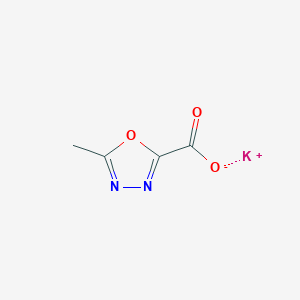
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
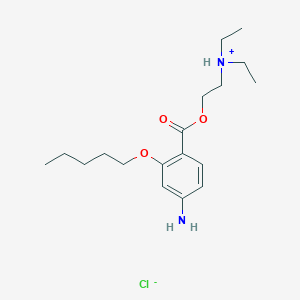
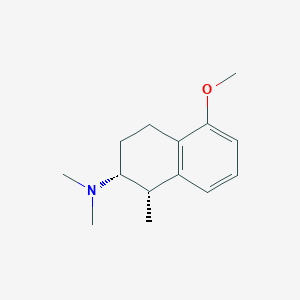
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
